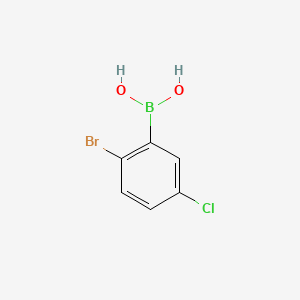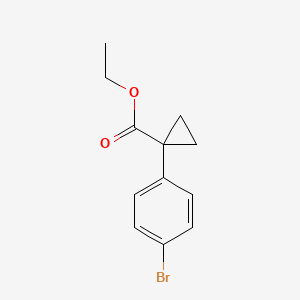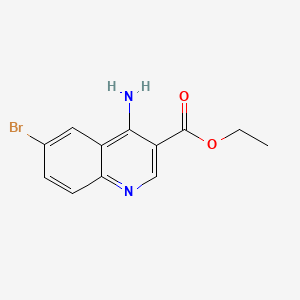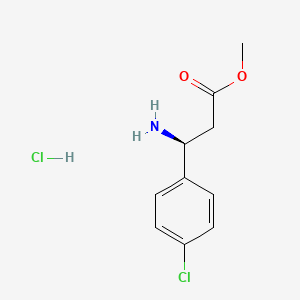![molecular formula C6H9N3 B573187 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine CAS No. 185796-64-9](/img/structure/B573187.png)
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine
説明
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole is a chemical compound with the molecular formula C6H8N2 . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . This fused ring system provides protection of the α-C atom (attached to the non-bridging N atom of the imidazole ring), which provides stability that is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .
Synthesis Analysis
The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole can be achieved starting from readily available aminocarbonyl compounds. The Marckwald reaction was used for the preparation of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazoles . The two-step procedure afforded the product in high yield and can be used for preparation of bulk quantities .Molecular Structure Analysis
The crystal structure of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole at 100 K has monoclinic (P 2 1 / n) symmetry . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . The crystal cohesion is achieved by C—H⋯N hydrogen bonds .Chemical Reactions Analysis
The further reactions of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole with various electrophiles were studied, giving previously unknown functionalized derivatives . The reaction with silylformamidine that exists in an equilibrium with its carbenic form afforded C-silyl derivative . Various halogen derivatives were prepared and used as starting materials .Physical and Chemical Properties Analysis
The molecular weight of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole is 108.14 g/mol . It has a complexity of 92.5 and a topological polar surface area of 17.8 Ų . The molecule has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count .作用機序
The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief of torsion tension . The crystal cohesion is achieved by C—H N hydrogen bonds . This fused ring system provides protection of the carbon atom (attached to the non-bridging nitrogen atom of the imidazole ring), which provides stability that is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .
生化学分析
Biochemical Properties
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with receptor-interacting protein kinase 1 (RIPK1), inhibiting its activity and thereby modulating necroptosis, a form of programmed cell death . Additionally, this compound can form hydrogen bonds with other biomolecules, contributing to its stability and reactivity in biochemical environments .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit necroptosis in both human and mouse cellular assays, highlighting its potential as a therapeutic agent for inflammatory diseases, neurodegenerative diseases, and cancers . Furthermore, this compound can affect the expression of genes involved in cell survival and apoptosis, thereby altering cellular responses to stress and damage .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific sites on biomolecules, such as the WIN site within WDR5, a protein involved in chromatin modification and gene expression . By binding to these sites, this compound can inhibit or activate enzyme activity, leading to changes in gene expression and cellular function. Additionally, this compound can form hydrogen bonds and other non-covalent interactions with biomolecules, further influencing its activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of necroptosis and modulation of gene expression . These temporal effects are important for understanding the potential therapeutic applications and limitations of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit necroptosis and modulate gene expression without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function, as well as its potential therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall biological activity .
特性
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-5-1-3-9-4-2-8-6(5)9/h2,4-5H,1,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQMYFYTUSXCRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601250503 | |
| Record name | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601250503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185796-64-9 | |
| Record name | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185796-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601250503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B573105.png)


![7-Bromobenzo[d]isoxazol-3-amine](/img/structure/B573109.png)



![2-(chloroMethyl)-7-Methoxy-1-Methyl-1H-benzo[d]iMidazole](/img/no-structure.png)
![6-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B573118.png)





